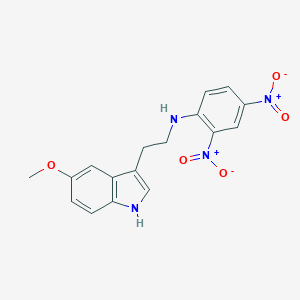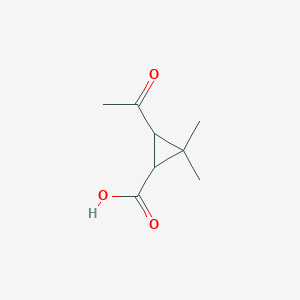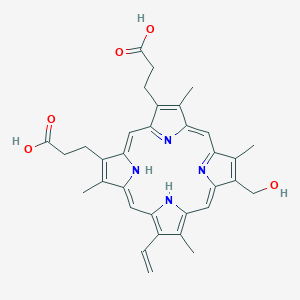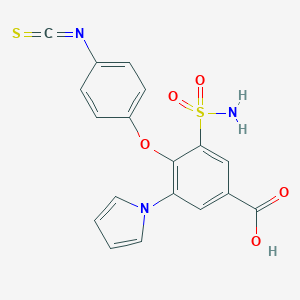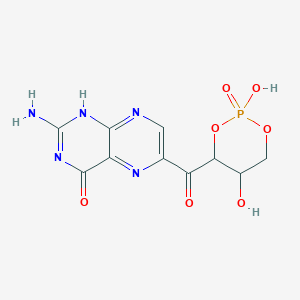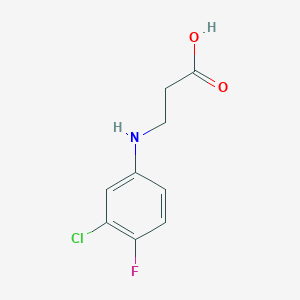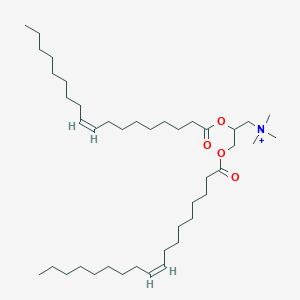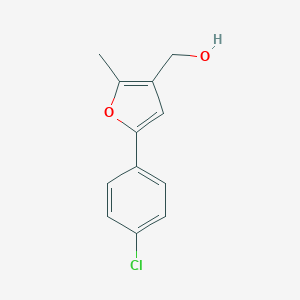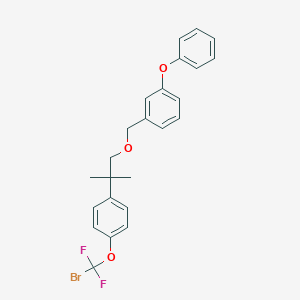
Actinoplanone F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actinoplanone F is a natural product that was first isolated from Actinoplanes sp. in 1991. It belongs to the family of polyketides, which are a class of organic compounds that are synthesized by the enzymatic condensation of acyl-CoA thioesters. Actinoplanone F has been found to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Aplicaciones Científicas De Investigación
Actinoplanone F has been studied extensively for its biological activities. It has been found to possess antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Actinoplanone F has also been shown to have antifungal activity against several fungal species, including Candida albicans. In addition, Actinoplanone F has been found to have antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mecanismo De Acción
The mechanism of action of Actinoplanone F is not fully understood. However, it is believed that Actinoplanone F works by disrupting the cell membrane of bacteria and fungi. This disrupts the cell membrane integrity and leads to cell death. In addition, Actinoplanone F has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Efectos Bioquímicos Y Fisiológicos
Actinoplanone F has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosinase. Actinoplanone F has also been found to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. In addition, Actinoplanone F has been found to have anti-inflammatory activity, which may be beneficial in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Actinoplanone F has several advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it more biologically relevant than synthetic compounds. In addition, Actinoplanone F has a wide range of biological activities, which makes it useful for studying various biological processes. However, Actinoplanone F is difficult to synthesize, which limits its availability for lab experiments. In addition, Actinoplanone F is expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for Actinoplanone F research. One direction is to study the mechanism of action of Actinoplanone F in more detail. This may lead to the development of new antibiotics, antifungal agents, and anticancer drugs. Another direction is to study the structure-activity relationship of Actinoplanone F, which may lead to the development of more potent and selective analogs. Finally, Actinoplanone F may be studied for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease, based on its inhibitory activity against acetylcholinesterase.
Métodos De Síntesis
Actinoplanone F is a complex natural product that is difficult to synthesize. The most common method for synthesizing Actinoplanone F is through fermentation of Actinoplanes sp. The fermentation process involves growing the bacteria in a nutrient-rich medium under controlled conditions. The Actinoplanone F is then extracted from the bacterial culture using various extraction techniques.
Propiedades
Número CAS |
116200-79-4 |
|---|---|
Nombre del producto |
Actinoplanone F |
Fórmula molecular |
C32H29ClN2O11 |
Peso molecular |
653 g/mol |
Nombre IUPAC |
8-chloro-3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-6-[(E)-3-oxobutan-2-ylideneamino]-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),7,10,17,20(25),27-octaene-5,26-dione |
InChI |
InChI=1S/C32H29ClN2O11/c1-10(12(3)36)34-35-11(2)24(33)14-6-13-7-17-20-22(18(13)25(38)19(14)32(35)41)27(40)23-26(39)21-16(42-4)8-15(37)28(43-5)30(21)46-31(23)29(20)45-9-44-17/h6,15-17,28,37-38,40H,7-9H2,1-5H3/b34-10+ |
Clave InChI |
AHUILBBVEGTTTO-BENRWUELSA-N |
SMILES isomérico |
CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1N/C(=C(/C)\O)/C)Cl |
SMILES |
CC1=C(C2=C(C(=C3C(=C2)CC4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C(CC(C7OC)O)OC)O)O)C(=O)N1N=C(C)C(=O)C)Cl |
SMILES canónico |
CC1=C(C2=C(C(=O)C3=C4C5=C(C6=C(C4=O)C(=O)C7=C(O6)C(C(CC7OC)O)OC)OCOC5CC3=C2)C(=O)N1NC(=C(C)O)C)Cl |
Sinónimos |
Actinoplanone F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
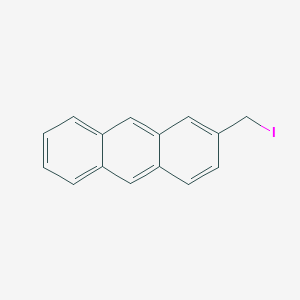
![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)
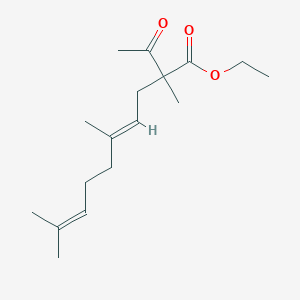
![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)
